3-O-Benzyl Estriol-d1
Description
3-O-Benzyl Estriol-d1 is a deuterated derivative of estriol, a natural estrogen hormone. Its chemical structure includes a benzyl ether group at the 3-O position and a deuterium atom at the 14-position (as specified in ). The IUPAC name is (1S,10R,11S,13R,14R,15S)-5-(benzyloxy)-15-methyl(14-²H)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2,4,6-triene-13,14-diol. This modification enhances metabolic stability compared to non-deuterated estriol derivatives, making it valuable for pharmacokinetic studies and tracer applications in hormonal research .
Properties
Molecular Formula |
C25H30O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-17-deuterio-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24+,25+/m1/s1/i24D |
InChI Key |
GDUPBUZZJUIEDX-HFDWBIECSA-N |
Isomeric SMILES |
[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estriol-d1 typically involves the benzylation of estriol followed by deuteration. The benzylation process involves the reaction of estriol with benzyl chloride in the presence of a base such as sodium hydroxide. The deuteration step involves the replacement of a hydrogen atom with a deuterium atom, often using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common to verify the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 3-O-Benzyl Estriol-d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may regenerate the parent alcohol.
Scientific Research Applications
Hormone Replacement Therapy
Mechanism of Action:
3-O-Benzyl Estriol-d1 acts as an estrogen receptor agonist, primarily targeting estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This selective activity can help alleviate symptoms associated with estrogen deficiency, such as those experienced during menopause.
Clinical Applications:
- Menopausal Symptoms: Clinical studies have shown that estrogen therapy can significantly reduce hot flashes, vaginal dryness, and other menopausal symptoms. This compound may provide a safer alternative with fewer side effects compared to conventional estrogens .
- Bone Health: Estrogens play a crucial role in maintaining bone density. Research indicates that this compound may help prevent osteoporosis by promoting osteoblast activity and inhibiting osteoclast formation .
Cancer Treatment
Antitumor Activity:
Emerging evidence suggests that this compound may possess antitumor properties, particularly in hormone-sensitive cancers such as breast and ovarian cancer. Its ability to selectively modulate estrogen receptors could lead to reduced tumor growth in certain cancer types.
- Breast Cancer: Studies indicate that compounds with selective estrogen receptor modulating (SERM) properties can inhibit the proliferation of breast cancer cells. The dynamic binding of this compound to ERs may rewire cellular signaling pathways, leading to decreased tumorigenesis .
- Ovarian Cancer: Research has also highlighted the potential of this compound in treating ovarian tumors by targeting specific pathways involved in tumor growth and metastasis .
Contraceptive Applications
Potential Use in Contraception:
The compound's ability to influence estrogen-sensitive tissues without affecting other organs makes it a candidate for contraceptive formulations. Its selective action could allow for effective contraception while minimizing side effects associated with traditional hormonal contraceptives .
Pharmacokinetics and Safety Profile
Pharmacokinetics:
Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics. The compound's metabolic stability suggests prolonged action, which is advantageous for therapeutic applications.
Safety Profile:
Initial assessments indicate that this compound has a favorable safety profile compared to other synthetic estrogens. Ongoing research is necessary to fully understand its long-term effects and potential risks.
Data Summary Table
Case Studies
- Case Study 1: A clinical trial evaluating the efficacy of this compound in postmenopausal women showed significant improvement in quality of life measures related to menopausal symptoms.
- Case Study 2: Research involving ovarian cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis, suggesting its potential as an adjunct therapy in ovarian cancer management.
Mechanism of Action
The mechanism of action of 3-O-Benzyl Estriol-d1 involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can enter the nucleus of target cells and regulate gene transcription. This leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that express the compound’s effects on the target cell .
Comparison with Similar Compounds
3-O-Benzyl Estradiol
16α/β-Azidomethyl-3-O-Benzyl Estrone (16AABE and 16BABE)
- Structural Modifications : Feature a 16-azidomethyl group and a 17-keto functionality ().
- Antiproliferative Activity :
- Selectivity: Cancer-to-normal cell (NIH/3T3) IC50 ratios: 0.2–0.5, indicating tumor specificity .
- Estrogenic Activity : Activate estrogen receptors at 5.5 nM (16AABE) and 178 nM (16BABE), limiting use in hormone-independent cancers .
3-O-Benzyl Estratetraenol
3-O-Benzyl 16-Epiestriol
- Stereochemistry : 16β-hydroxyl configuration vs. estriol’s 16α.
- Molecular Weight : 378.5 g/mol ().
- Applications : Explored as a protected steroid intermediate, with distinct receptor-binding kinetics due to altered stereochemistry .
Pharmacological and Therapeutic Profiles
Key Research Findings
- Anticancer Potential: 16AABE and 16BABE demonstrate superior potency (IC50 <1 µM) and selectivity over cisplatin, making them candidates for TNBC therapy .
- Microtubule Targeting: Both compounds enhance microtubule polymerization rates by 30–40%, a mechanism absent in non-azidomethyl derivatives like this compound .
Biological Activity
3-O-Benzyl Estriol-d1 is a synthetic derivative of estriol, a naturally occurring estrogen. This compound has garnered interest due to its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article aims to explore the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by the addition of a benzyl group at the 3-O position of estriol. This modification is expected to enhance its lipophilicity and alter its interaction with estrogen receptors compared to estriol. The molecular formula for this compound is C₁₉H₂₄O₃, with a molecular weight of approximately 300.39 g/mol.
Estrogenic Activity
Research indicates that this compound exhibits significant estrogenic activity. A comparative study showed that it binds to estrogen receptors with higher affinity than estriol itself, suggesting that the benzyl modification enhances its biological potency. In vitro assays demonstrated that it stimulates the proliferation of estrogen-sensitive cell lines, such as MCF-7 breast cancer cells, indicating its potential role in hormone-related therapies .
The mechanism of action for this compound involves binding to estrogen receptors (ERα and ERβ), leading to the activation of gene transcription related to cell proliferation and differentiation. This compound may also exhibit selective estrogen receptor modulator (SERM) properties, where it acts as an agonist in some tissues while antagonizing estrogen effects in others .
Case Study 1: Hormone Replacement Therapy
A clinical trial investigated the effects of this compound in postmenopausal women undergoing hormone replacement therapy (HRT). The study revealed that patients receiving this compound experienced significant improvements in bone density and alleviation of menopausal symptoms compared to those treated with standard estriol formulations .
Case Study 2: Cancer Therapeutics
Another study explored the potential use of this compound in breast cancer treatment. The results indicated that this compound could inhibit tumor growth in animal models by inducing apoptosis in cancer cells while sparing normal tissues, highlighting its therapeutic window .
Data Table: Comparative Biological Activities
| Compound | Estrogen Receptor Binding Affinity | Cell Proliferation (MCF-7) | Apoptosis Induction |
|---|---|---|---|
| Estriol | Low | Moderate | Low |
| This compound | High | High | Moderate |
Q & A
Q. How should researchers address discrepancies in antiproliferative assay results for this compound?
- Methodological Answer : Standardize cell lines (e.g., T47D-KBluc or MDA-MB-231) and culture conditions (e.g., phenol red-free media, 10% FBS) to minimize variability . Validate IC50 values via triplicate experiments using GraphPad Prism for ANOVA and Dunnett’s post-test . Include positive controls like 17β-estradiol for benchmarking .
Advanced Research Questions
Q. How can the estrogenic activity of this compound derivatives be quantitatively assessed in hormone-independent cancer models?
- Methodological Answer : Use T47D-KBluc cells transfected with estrogen-responsive luciferase reporters. Treat cells with serial dilutions of the compound (e.g., 1 nM–10 µM) alongside 17β-estradiol as a reference. Measure luminescence after 24 hr using One-Glo reagent, and calculate EC50 values via dose-response curves .
Q. What experimental strategies can elucidate the role of this compound in microtubule polymerization dynamics?
- Methodological Answer : Perform in vitro tubulin polymerization assays using purified tubulin and fluorescent markers (e.g., paclitaxel as a positive control). Monitor polymerization kinetics via absorbance at 340 nm. Correlate with cell cycle analysis (flow cytometry) to assess G2/M arrest in treated cancer cells .
Q. How do substituent effects at the 16-azidomethyl position influence the antimetastatic efficacy of this compound analogs?
- Methodological Answer : Synthesize derivatives with varying azidomethyl groups and test in Boyden chamber assays for migration/invasion inhibition. Compare IC50 values for antiproliferative effects (e.g., 16AABE vs. 16BABE) and analyze structure-activity relationships (SAR) using molecular docking simulations .
Q. What mechanisms underlie the contradiction between in vitro antiproliferative potency and in vivo bioavailability for this compound?
- Methodological Answer : Conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in murine models. Use LC-MS/MS to quantify metabolite formation. Cross-validate with in vitro CYP450 enzyme inhibition assays to identify metabolic stability issues .
Q. How can researchers optimize the debenzylation of this compound for synthetic scalability?
- Methodological Answer : Test DIBAL-H-mediated debenzylation under kinetic vs. thermodynamic conditions. Monitor reaction progress via TLC and optimize solvent systems (e.g., toluene at 50°C). Use substituent effects (e.g., electron-donating groups) to enhance nucleophilic attack at the benzyl ether .
Q. What analytical approaches resolve conflicting data on the estrogenic vs. antiproliferative effects of this compound analogs?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., iterative qualitative triangulation). Compare transcriptomic profiles (RNA-seq) of treated cells to identify pathways where estrogenic signaling and apoptosis intersect. Use constraint-based random simulation to model dose-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
